Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrazole ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions to form the final product. Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate is unique due to its combination of a thiazole ring, a pyrazole ring, and a piperidine ring
Properties
CAS No. |
7061-41-8 |
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Molecular Formula |
C26H25N5O3S |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
ethyl 1-[4-oxo-5-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C26H25N5O3S/c1-2-34-25(33)19-10-14-30(15-11-19)26-28-24(32)22(35-26)16-20-17-31(21-6-4-3-5-7-21)29-23(20)18-8-12-27-13-9-18/h3-9,12-13,16-17,19H,2,10-11,14-15H2,1H3 |
InChI Key |
UQYHJEZMOIDDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=NC=C4)C5=CC=CC=C5)S2 |
Origin of Product |
United States |
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